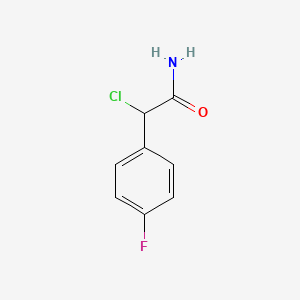
2-Chloro-2-(4-fluorophenyl)acetamide
Overview
Description
2-Chloro-2-(4-fluorophenyl)acetamide is a chemical compound with the molecular formula C8H7ClFNO. It has a molecular weight of 187.599 .
Molecular Structure Analysis
The molecular structure of 2-Chloro-2-(4-fluorophenyl)acetamide consists of a central carbon atom bonded to a chlorine atom and an acetamide group. The acetamide group is further bonded to a 4-fluorophenyl group .Physical And Chemical Properties Analysis
2-Chloro-2-(4-fluorophenyl)acetamide has a molecular weight of 187.599. Its IUPAC Standard InChI is InChI=1S/C8H7ClFNO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12) .Scientific Research Applications
Pesticide Research
2-Chloro-2-(4-fluorophenyl)acetamide and its derivatives are being explored for their potential as pesticides. For instance, derivatives like 2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)acetamide have been characterized by X-ray powder diffraction, indicating their potential application in pesticide development (Olszewska, Pikus, & Tarasiuk, 2008). Additionally, derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, including variants with a 4-fluorophenyl group, have been studied for similar purposes (Olszewska, Tarasiuk, & Pikus, 2011).
Antimicrobial Activity
Some derivatives of 2-Chloro-2-(4-fluorophenyl)acetamide have been synthesized and tested for their antimicrobial properties. For example, sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide exhibited antimicrobial activity against bacteria like Escherichia coli and Staphylococcus aureus, as well as fungi including Aspergillus niger and Candida albicans (Badiger, Mulla, Khazi, & Khazi, 2013).
Anti-inflammatory Research
Research into the anti-inflammatory properties of derivatives of 2-Chloro-2-(4-fluorophenyl)acetamide has also been conducted. For instance, a study on N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides revealed significant anti-inflammatory activity in some synthesized compounds (Sunder & Maleraju, 2013).
Thrombin Inhibition
2-(2-Chloro-6-fluorophenyl)acetamides, a category which includes 2-Chloro-2-(4-fluorophenyl)acetamide derivatives, have been investigated for their capacity to inhibit thrombin, an enzyme involved in blood coagulation. This research is indicative of potential therapeutic applications in conditions related to blood clotting (Lee et al., 2007).
Antibacterial Potential Against Klebsiella pneumoniae
A study focusing on 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide, a related compound, demonstrated its effectiveness against Klebsiella pneumoniae, a pathogen responsible for a range of infections. This indicates the potential of such compounds in developing new antibacterial drugs (Cordeiro et al., 2020).
Chemical Synthesis and Structural Analysis
There has been significant interest in the synthesis and structural analysis of 2-Chloro-2-(4-fluorophenyl)acetamide derivatives. Studies have focused on their crystalline structures and characteristics, contributing to a better understanding of their chemical properties and potential applications in various fields (Ding et al., 2006).
properties
IUPAC Name |
2-chloro-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRLEXFAKGYCBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-2-(4-fluorophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



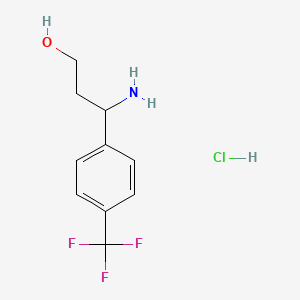
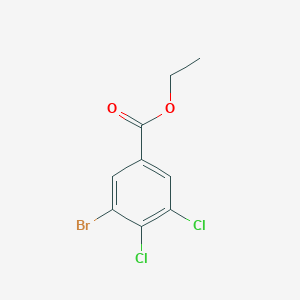
![2-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]acetic acid hydrochloride](/img/structure/B1422483.png)
![[1-(Methylamino)cyclopentyl]methanol](/img/structure/B1422485.png)
![2-chloro-N-{[4-(pyrrolidin-1-yl)phenyl]methyl}acetamide](/img/structure/B1422486.png)
![2-chloro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B1422487.png)
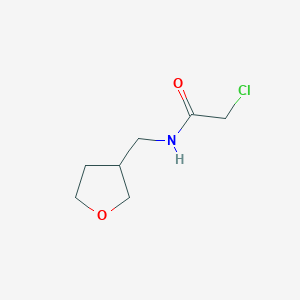
![2-Chloro-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B1422489.png)
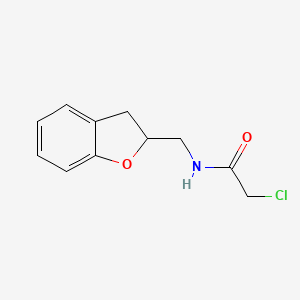
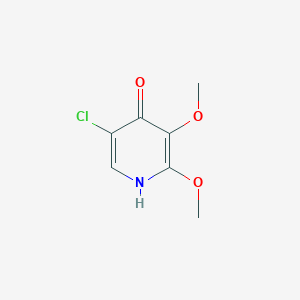
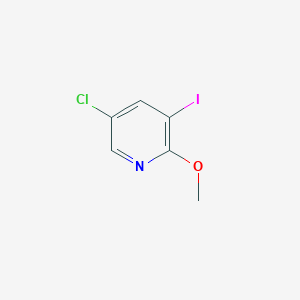
![2-chloro-N-{2-[4-(trifluoromethoxy)phenyl]ethyl}acetamide](/img/structure/B1422496.png)
![2-chloro-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B1422502.png)
![7,7-Difluoro-3-azabicyclo[4.1.0]heptane](/img/structure/B1422503.png)